N-(3-bromo-2,6-dimethoxy-5-nitrobenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea

Medicinal chemistry Structure-activity relationship Halogen bonding

N-(3-bromo-2,6-dimethoxy-5-nitrobenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea (CAS 223580-83-4) is a fully substituted benzoylurea derivative with molecular formula C₁₆H₉BrF₅N₃O₆ and a molecular weight of 514.15 g/mol. It belongs to the benzoylurea class of compounds, which have been extensively patented and studied as antimitotic agents that target tubulin polymerization and exhibit antiproliferative activity against a range of cancer cell lines.

Molecular Formula C16H9BrF5N3O6
Molecular Weight 514.15 g/mol
CAS No. 223580-83-4
Cat. No. B3040648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromo-2,6-dimethoxy-5-nitrobenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea
CAS223580-83-4
Molecular FormulaC16H9BrF5N3O6
Molecular Weight514.15 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1[N+](=O)[O-])Br)OC)C(=O)NC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F
InChIInChI=1S/C16H9BrF5N3O6/c1-30-13-4(17)3-5(25(28)29)14(31-2)6(13)15(26)24-16(27)23-12-10(21)8(19)7(18)9(20)11(12)22/h3H,1-2H3,(H2,23,24,26,27)
InChIKeyZAKIGDAVHJBXPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Bromo-2,6-dimethoxy-5-nitrobenzoyl)-N'-(pentafluorophenyl)urea (CAS 223580-83-4): Structural and Physicochemical Baseline for Research Procurement


N-(3-bromo-2,6-dimethoxy-5-nitrobenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea (CAS 223580-83-4) is a fully substituted benzoylurea derivative with molecular formula C₁₆H₉BrF₅N₃O₆ and a molecular weight of 514.15 g/mol [1]. It belongs to the benzoylurea class of compounds, which have been extensively patented and studied as antimitotic agents that target tubulin polymerization and exhibit antiproliferative activity against a range of cancer cell lines [2][3]. The compound features a unique combination of five distinct substituents: a 3-bromo group, 2,6-dimethoxy groups, a 5-nitro group on the benzoyl ring, and a pentafluorophenyl moiety on the urea nitrogen. This specific substitution pattern is not represented in the major benzoylurea antitumor patent families (e.g., EP0413977, EP0545441, US4727077), positioning it as a structurally differentiated probe molecule for SAR exploration [2].

Why N-(3-Bromo-2,6-dimethoxy-5-nitrobenzoyl)-N'-(pentafluorophenyl)urea Cannot Be Replaced by Generic Benzoylurea Analogs


Benzoylurea derivatives are not functionally interchangeable. The established SAR for this class demonstrates that both the halogen identity on the benzoyl ring and the electronic character of the N'-aryl group are critical determinants of antiproliferative potency and tubulin-binding affinity [1]. In the closely related 3-haloacylamino benzoylurea (HBU) series, substitution of bromine for chlorine at the meta-position produces measurable differences in IC₅₀ values across tumor cell panels [1]. Furthermore, the pentafluorophenyl group confers distinct electronic and lipophilic properties compared to non-fluorinated or partially fluorinated aryl groups, affecting both target engagement and pharmacokinetic behavior [2]. The presence of the 5-nitro group introduces an additional strong electron-withdrawing center that modulates the benzoyl ring's electronic density, which is absent in the des-nitro analogs (e.g., CAS 222540-41-2 and CAS 680579-31-1). Simply substituting a generic benzoylurea or a closely related analog (such as the 3-chloro variant CAS 680579-32-2 or the des-nitro variant CAS 222540-41-2) would alter the compound's tubulin-binding pharmacophore, cellular permeability, and metabolic stability profile, compromising experimental reproducibility in SAR campaigns and biological assay contexts [3].

Quantitative Differentiation Evidence: N-(3-Bromo-2,6-dimethoxy-5-nitrobenzoyl)-N'-(pentafluorophenyl)urea vs. Closest Analogs


Bromine vs. Chlorine at Position 3: Computed Lipophilicity and Steric Differentiation

The target compound bears a bromine atom at the 3-position of the benzoyl ring, whereas its closest cataloged analog (CAS 680579-32-2) carries chlorine at the same position . Computed physicochemical properties derived from PubChem show that the bromo compound has a higher XLogP3 value (3.9) compared to the chloro analog, reflecting the greater lipophilicity of bromine [1]. In the broader benzoylurea SAR literature, the bromo substitution has been associated with enhanced tubulin-binding affinity relative to chloro in the 3-haloacylamino series, with JIMB01 (3-bromopropionylamino benzoylurea) demonstrating IC₅₀ values in the nanomolar range (0.25–9.26 μM across 13 tumor cell lines) [2]. The larger van der Waals radius of bromine (1.85 Å) versus chlorine (1.75 Å) may also influence the geometry of interaction at the colchicine-binding site of β-tubulin.

Medicinal chemistry Structure-activity relationship Halogen bonding

5-Nitro Group Effect: Electronic Modulation of the Benzoyl Ring

The target compound incorporates a 5-nitro group on the benzoyl ring, which is absent in several commercially available analogs including CAS 222540-41-2 (3-chloro-2,6-dimethoxybenzoyl) and CAS 680579-31-1 (3,5-dichloro-2,6-dimethoxybenzoyl) . The nitro group is a strong electron-withdrawing substituent (Hammett σₘ = +0.71, σₚ = +0.78), which substantially decreases the electron density of the benzoyl aromatic ring. Computed data from PubChem show the target compound has a topological polar surface area (TPSA) of 122 Ų, which is significantly higher than the des-nitro bromo analog (N-(3-bromo-2,6-dimethoxybenzoyl)-N'-(pentafluorophenyl)urea, MW 469.16, molecular formula C₁₆H₁₀BrF₅N₂O₄, TPSA estimated at ~71 Ų based on the absence of the nitro group's contribution) . In the patent literature for benzoylurea antitumor agents (US 4,727,077), the combination of a nitro group with specific halogen substitution was explicitly identified as critical for antitumor activity, particularly for in vivo efficacy when the administration route differs from the tumor inoculation site [1].

Electronic effects QSAR Antiproliferative activity

Pentafluorophenyl vs. Dimethoxyphenyl Urea Substituent: Hydrogen-Bond Donor Capacity and Metabolic Stability

The target compound bears a pentafluorophenyl group on the N'-urea nitrogen, whereas an alternative analog carries a 2,6-dimethoxyphenyl group at the same position (N-(3-bromo-2,6-dimethoxy-5-nitrobenzoyl)-N'-(2,6-dimethoxyphenyl)urea, MW 484.25) . PubChem computed data indicate the target compound has 2 hydrogen-bond donors and 11 hydrogen-bond acceptors [1]. The pentafluorophenyl group contributes strong electron-withdrawing character and increases resistance to oxidative metabolism compared to the electron-rich dimethoxyphenyl group. In the broader benzoylphenylurea literature, fluorinated substituents on the aniline ring have been shown to significantly modulate larvicidal and insect growth regulatory activity, demonstrating that the fluorination pattern on the N'-aryl ring is not merely a spectator substituent but an active determinant of biological potency [2]. The pentafluorophenyl group also enhances anion-binding capacity of the urea NH groups through increased acidity, which may be relevant for certain tubulin-binding interactions [2].

Fluorine chemistry Metabolic stability Hydrogen bonding

Vendor Purity Specification and Sourcing Reproducibility for Procurement Decision-Making

The compound is available from Apollo Scientific Ltd (Catalog PC31262) with a specified purity of ≥95% and an MDL Number MFCD00828881, ensuring batch-to-batch traceability . In contrast, the closest chloro-nitro analog (CAS 680579-32-2, Apollo Scientific Catalog PC31263) is sourced as a separate catalog item with distinct lot-level quality control . The availability of a unique MDL number and distinct CAS registry for the bromo compound enables unambiguous compound identification in publications and electronic laboratory notebooks, reducing the risk of structural misassignment that can occur when researchers inadvertently substitute the chloro analog.

Chemical procurement Quality control Reproducibility

Recommended Application Scenarios for N-(3-Bromo-2,6-dimethoxy-5-nitrobenzoyl)-N'-(pentafluorophenyl)urea (CAS 223580-83-4) Based on Differentiation Evidence


Benzoylurea Tubulin-Binding SAR Probe: Halogen Substitution Studies

The compound is suited as a brominated comparator in systematic SAR studies of the benzoylurea tubulin-binding pharmacophore. Its 3-bromo substitution enables direct paired comparison with the 3-chloro analog (CAS 680579-32-2) to quantify the contribution of halogen size, polarizability, and lipophilicity to antiproliferative potency in standardized cell viability assays (MTT or CellTiter-Glo) across panels of solid tumor and leukemia cell lines. Such studies are supported by the established precedent that bromo-substituted benzoylureas (e.g., JIMB01) exhibit potent tubulin polymerization inhibition with IC₅₀ values in the sub-micromolar to low micromolar range in leukemia and lymphoma cell lines [1].

Electronic Effect Profiling: Nitro Group Contribution to Antiproliferative Activity

The compound's 5-nitro group, which elevates TPSA by approximately 51 Ų relative to des-nitro analogs, makes it a valuable tool for dissecting the electronic requirements of the benzoylurea pharmacophore. Researchers can quantitatively compare the cellular activity of this compound against the des-nitro bromo analog to isolate the contribution of the nitro group's electron-withdrawing effect to target engagement and cytotoxicity. This experimental design is directly informed by patent literature (US 4,727,077) indicating that the combination of nitro and specific halogen substitution critically modulates in vivo antitumor efficacy [2].

Fluorinated Probe for Metabolic Stability and Permeability Assays

The pentafluorophenyl moiety provides a distinct metabolic and permeability profile compared to non-fluorinated or partially fluorinated benzoylurea analogs. This compound can serve as a reference standard in microsomal stability assays (human or mouse liver microsomes) and Caco-2 permeability studies to evaluate the impact of perfluorination on the ADME properties of benzoylurea derivatives. The computed XLogP3 of 3.9 positions this compound in a lipophilicity range favorable for passive membrane diffusion, making it suitable as a baseline for permeability structure-property relationship (PSPR) studies [3].

Chemical Biology Tool for Tubulin Polymerization Mechanism Studies

Given the benzoylurea class's established mechanism as microtubule polymerization inhibitors acting at the colchicine-binding site of β-tubulin, this compound can be employed in in vitro tubulin polymerization assays (fluorescence-based or turbidimetric) to quantify its effect on microtubule dynamics. Its unique substitution pattern (Br + NO₂ + pentafluorophenyl) provides a data point for computational docking and 3D-QSAR model refinement, contributing to the rational design of next-generation antimitotic agents [1].

Quote Request

Request a Quote for N-(3-bromo-2,6-dimethoxy-5-nitrobenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.